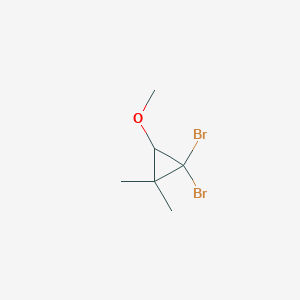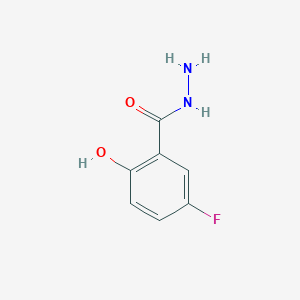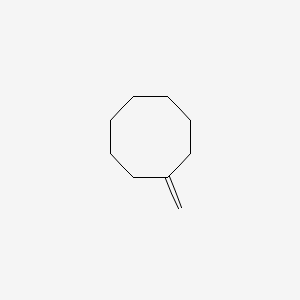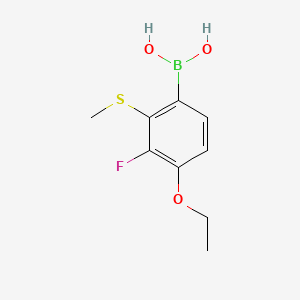
(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a methylthio group attached to a phenyl ring, along with a boronic acid functional group. These structural elements make it a versatile reagent in various chemical transformations, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of (4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it feasible for large-scale applications.
化学反応の分析
Types of Reactions
(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce boronate esters.
科学的研究の応用
(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. This complex can undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
3-Fluoro-4-(methylthio)phenylboronic acid: Similar structure but lacks the ethoxy group.
4-(Methylthio)phenylboronic acid: Similar structure but lacks both the ethoxy and fluoro groups.
3-Fluorophenylboronic acid: Similar structure but lacks the ethoxy and methylthio groups.
Uniqueness
(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid is unique due to the combination of its substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy group enhances its solubility and reactivity, while the fluoro and methylthio groups provide additional sites for functionalization and modification .
特性
分子式 |
C9H12BFO3S |
|---|---|
分子量 |
230.07 g/mol |
IUPAC名 |
(4-ethoxy-3-fluoro-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BFO3S/c1-3-14-7-5-4-6(10(12)13)9(15-2)8(7)11/h4-5,12-13H,3H2,1-2H3 |
InChIキー |
SHYDKHNFRZWDCE-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)OCC)F)SC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



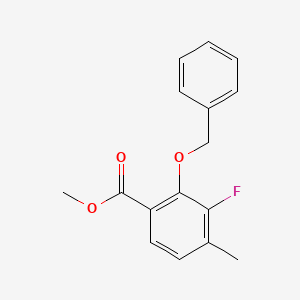
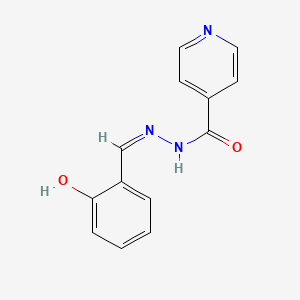
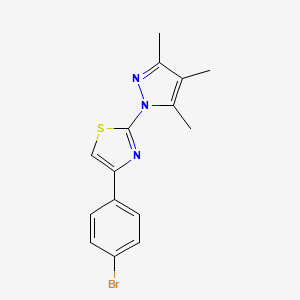
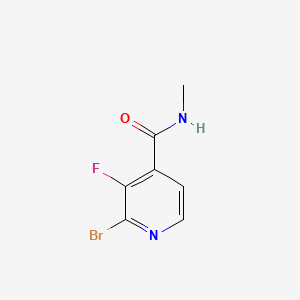
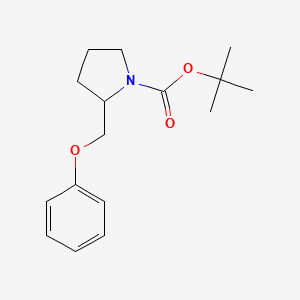
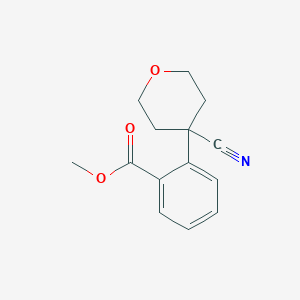
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
![1-Propene, 3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14016938.png)
